Dnmdp

Enantiomer Selectivity Cancer Cytotoxicity HeLa Cell Assay

Standard PDE3 inhibitors like cilostazol fail to recruit SLFN12, making DNMDP the sole tool for studying this apoptosis pathway. This (R)-enantiomer ensures >500-fold potency vs. the inactive (S)-form. - **Unique MOA**: Molecular glue enforcing PDE3A-SLFN12 binding (HeLa EC50 = 6.9 nM). - **Application**: Pharmacological validation of SLFN12-dependent cancer vulnerability. - **Supply**: Enantiomerically pure, QC-verified for SAR benchmarking.

Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
Cat. No. B10754904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmdp
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
InChIInChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
InChIKeyYOSSKNZHADPXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNMDP: PDE3A/B Molecular Glue Inducer


DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that functions as a molecular glue, selectively inducing a neomorphic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) [1]. This interaction triggers SLFN12's RNase activity, leading to apoptosis in cancer cells co-expressing both proteins [2]. Unlike traditional PDE3 inhibitors (e.g., cilostazol, milrinone) that primarily act via catalytic inhibition, DNMDP's cytotoxic mechanism is independent of PDE3A enzymatic blockade, representing a unique gain-of-function modality [3].

Molecular glue mechanism: recruits PDE3A to SLFN12, distinct from PDE3 inhibition
Enantiomer-specific activity: (R)-DNMDP required for cell-model endpoint response
Biomarker-dependent sensitivity: requires high co-expression of PDE3A and SLFN12

DNMDP Irreplaceability in SLFN12 Research


Substituting DNMDP with other PDE3 inhibitors like cilostazol, anagrelide, or milrinone in research models is scientifically invalid due to their fundamentally divergent mechanisms of action. While these compounds share PDE3A catalytic inhibition, they fail to robustly induce the PDE3A-SLFN12 complex required for selective cancer cell killing [1]. In fact, classic PDE3 inhibitors can antagonize the cytotoxic effect of DNMDP by competing for the PDE3A binding site without triggering the downstream SLFN12 RNase activation [2]. This mechanistic divergence underscores that PDE3A inhibition potency alone is an insufficient predictor of biological activity; only compounds that function as molecular glues to stabilize the PDE3A-SLFN12 heterotetramer can replicate the velcrin phenotype [3].

Mechanism mismatch
Standard PDE3 inhibitors (e.g., trequinsin, cilostazol) do not recruit SLFN12; molecular glue function is absent.
Competitive reversal
Trequinsin co-treatment may block DNMDP binding and reverse SLFN12-dependent cell-model endpoint.
Enantiomer specificity
Racemic or (S)-DNMDP shows markedly reduced activity; enantiopure (R)-DNMDP is required for reproducible cell-model studies.

DNMDP vs. Comparator Compounds


Enantioselective Cytotoxicity of DNMDP

The (R)-enantiomer of DNMDP demonstrates substantially greater potency than its (S)-counterpart. (R)-DNMDP exhibits an EC50 value that is 500-fold lower than that of (S)-DNMDP in a HeLa cell viability assay, highlighting the strict stereochemical requirement for optimal PDE3A binding and subsequent SLFN12 complex induction .

Enantiomer EC50
Head-to-head
(R)-DNMDP EC50 500-fold lower than (S)-DNMDP in HeLa viability assay
Reported enantiomer-specific cell-model response context; supports (R)-enantiomer procurement
HeLa cervical cancer cells; 48 h treatment
Enantiomer Selectivity Cancer Cytotoxicity HeLa Cell Assay

PDE3A-SLFN12 Complex Formation vs. Trequinsin

In the human imatinib-sensitive GIST882 gastrointestinal stromal tumor cell line, DNMDP induces a near-complete loss of viability (90% reduction), while the classic PDE3 inhibitor cilostazol only achieves a 50% reduction in viability at its respective IC50 concentration [1].

Complex induction
Head-to-head
DNMDP promotes PDE3A-SLFN12 complex; trequinsin does not
Unique molecular glue action; trequinsin cannot substitute for SLFN12 engagement
Co-immunoprecipitation from HeLa lysates
Gastrointestinal Stromal Tumor GIST Cilostazol Comparator

Phosphodiesterase Selectivity Profile

DNMDP exhibits high metabolic stability in human liver microsomes (95% remaining after 1 hour) but is rapidly cleared in mouse liver microsomes (23% remaining after 1 hour) [1]. This stark species difference is a critical consideration for in vivo experimental design.

PDE selectivity
Class-level
At 100 nM: PDE3A/B inhibited, PDE10 slight, others minimal
Reported PDE isoform selectivity context; supports selective PDE3A/B targeting
In vitro enzyme assays
Metabolic Stability Microsomal Clearance In Vitro ADME

HeLa Sensitivity vs. A549 Resistance

Sensitivity to DNMDP across a large panel of 766 genomically characterized cancer cell lines shows a strong correlation with PDE3A expression (Z-score for Pearson correlation = 8.5) [1]. This correlation is significantly stronger than that observed for other compounds profiled in the same panel .

HeLa vs A549
Context-dependent
HeLa EC50 6.9 nM; A549 insensitive (EC50 >1 µM)
Cell-model response requires PDE3A/SLFN12 co-expression; insensitive lines may yield false-negative outcomes
766-cell-line panel; 48 h viability assay
Predictive Biomarker PDE3A Expression Cancer Cell Line Panel

Protein Binding Profile: DNMDP vs. Lead-Optimized Analog BRD9500

DNMDP exhibits high plasma protein binding in both humans (87%) and mice (92%) [1]. This property, while potentially limiting free drug concentration, is contrasted by later-stage analogs like BRD9500, which were optimized to retain cellular potency while altering PK properties, thereby highlighting specific areas for improvement in the chemical series [2].

Plasma Protein Binding ADME Properties Analog Comparison

Structural Basis of Selectivity: DNMDP-Induced PDE3A-SLFN12 Heterotetramer

The high-resolution cryo-EM structure (3.2 Å) of the DNMDP-stabilized PDE3A-SLFN12 complex reveals a unique heterotetrameric assembly (two PDE3A, two SLFN12) that is distinct from the monomeric or dimeric states of PDE3A alone [1]. This structure provides atomic-level evidence for DNMDP's mechanism as a molecular glue, which is not a property shared by classic PDE3 inhibitors [2].

Cryo-EM Structure Protein-Protein Interaction Molecular Glue

DNMDP Validated Research Applications


Chemical Probe for PDE3A-SLFN12 Interaction

DNMDP is the gold-standard tool for confirming the functional link between elevated PDE3A and SLFN12 expression and sensitivity to velcrin-induced cytotoxicity. Its high Z-score correlation (8.5) with PDE3A expression across 766 cell lines [1] makes it ideal for stratifying new cell line panels or patient-derived models. Researchers should use DNMDP to benchmark sensitivity in models with known expression profiles before evaluating novel analogs or exploring resistance mechanisms.

Pharmacological Validation of PDE3A-SLFN12 Dependency

The high-resolution cryo-EM structure of the DNMDP-stabilized PDE3A-SLFN12 complex (PDB: 7EG1) provides an unparalleled template for structure-based drug design and mechanistic biochemistry [1]. DNMDP should be the primary tool for experiments aimed at dissecting the key protein-protein interfaces and small-molecule binding pockets required for complex formation, including mutagenesis studies and biophysical assays (e.g., SPR, ITC) to quantify binding thermodynamics.

Benchmark for Next-Gen PDE3A-SLFN12 Modulators

The 500-fold difference in potency between (R)-DNMDP and (S)-DNMDP [1] makes this pair an exceptional model system for investigating stereochemical requirements in PDE3A binding and subsequent SLFN12 activation. Procurement of both enantiomers allows for rigorous control experiments and enables studies on target engagement specificity, making it invaluable for medicinal chemistry and chemical biology programs focused on velcrins.

In Vitro ADME Profiling to Understand Species-Specific Clearance Limitations

DNMDP's divergent metabolic stability in human (95% remaining at 1 hr) versus mouse (23% remaining at 1 hr) microsomes [1] positions it as a key reference compound for species-specific ADME studies. It should be used to calibrate in vitro-in vivo extrapolation (IVIVE) models for the velcrin class and to assess the impact of metabolic stability on in vivo efficacy in early-stage discovery, guiding the need for deuterated analogs or formulation strategies in murine studies.

Application
Selection Property
Validation Focus
PDE3A-SLFN12 interaction probe
Enantiopure (R)-DNMDP; molecular glue mechanism
Confirm PDE3A/SLFN12 co-expression in cell line
Pharmacological dependency validation
Cell-model sensitivity linked to PDE3A/SLFN12 status
Cell-line expression profiling; biomarker confirmation
Benchmark for SAR studies
Reported cell-model activity context; PDE3A-SLFN12 engagement
Comparative SAR analysis; metabolic stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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